Cas no 1361566-32-6 (3-Fluoro-5-(2,3,5-trichlorophenyl)pyridine)

3-Fluoro-5-(2,3,5-trichlorophenyl)pyridine is a halogenated pyridine derivative characterized by its unique structural features, including a fluorine substituent at the 3-position and a 2,3,5-trichlorophenyl group at the 5-position of the pyridine ring. This compound is of interest in pharmaceutical and agrochemical research due to its potential as a building block for bioactive molecules. The presence of multiple halogens enhances its reactivity in cross-coupling reactions, while the pyridine core offers stability and versatility in synthetic applications. Its well-defined structure makes it suitable for use in the development of ligands, catalysts, and intermediates in organic synthesis. The compound is typically handled under controlled conditions due to its halogenated nature.
3-Fluoro-5-(2,3,5-trichlorophenyl)pyridine structure
1361566-32-6 structure
Product name:3-Fluoro-5-(2,3,5-trichlorophenyl)pyridine
CAS No:1361566-32-6
MF:C11H5Cl3FN
MW:276.521503210068
CID:4966303

3-Fluoro-5-(2,3,5-trichlorophenyl)pyridine Chemical and Physical Properties

Names and Identifiers

    • 3-Fluoro-5-(2,3,5-trichlorophenyl)pyridine
    • Inchi: 1S/C11H5Cl3FN/c12-7-2-9(11(14)10(13)3-7)6-1-8(15)5-16-4-6/h1-5H
    • InChI Key: CNUPXUNDDQZOSE-UHFFFAOYSA-N
    • SMILES: ClC1C(=CC(=CC=1C1C=NC=C(C=1)F)Cl)Cl

Computed Properties

  • Exact Mass: 274.947160 g/mol
  • Monoisotopic Mass: 274.947160 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 1
  • Complexity: 241
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Molecular Weight: 276.5
  • XLogP3: 4.5
  • Topological Polar Surface Area: 12.9

3-Fluoro-5-(2,3,5-trichlorophenyl)pyridine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A013031673-1g
3-Fluoro-5-(2,3,5-trichlorophenyl)pyridine
1361566-32-6 97%
1g
1,475.10 USD 2021-06-22
Alichem
A013031673-250mg
3-Fluoro-5-(2,3,5-trichlorophenyl)pyridine
1361566-32-6 97%
250mg
494.40 USD 2021-06-22
Alichem
A013031673-500mg
3-Fluoro-5-(2,3,5-trichlorophenyl)pyridine
1361566-32-6 97%
500mg
863.90 USD 2021-06-22

3-Fluoro-5-(2,3,5-trichlorophenyl)pyridine Related Literature

Additional information on 3-Fluoro-5-(2,3,5-trichlorophenyl)pyridine

3-Fluoro-5-(2,3,5-Trichlorophenyl)Pyridine

The compound 3-Fluoro-5-(2,3,5-Trichlorophenyl)Pyridine (CAS No. 1361566-32-6) is a highly specialized organic chemical with a unique structure that combines a pyridine ring with a trichlorophenyl substituent and a fluoro group. This compound has garnered significant attention in the fields of organic synthesis, materials science, and pharmacology due to its intriguing properties and potential applications. Recent studies have further elucidated its electronic characteristics, making it a promising candidate for advanced materials and drug development.

Structure and Synthesis

The molecular structure of 3-Fluoro-5-(2,3,5-Trichlorophenyl)Pyridine is characterized by a pyridine ring system with substituents at positions 3 and 5. The fluoro group at position 3 introduces electron-withdrawing effects, while the trichlorophenyl group at position 5 contributes to both electronic and steric effects. This combination results in a molecule with unique reactivity and stability. The synthesis of this compound typically involves multi-step organic reactions, including nucleophilic aromatic substitution and Friedel-Crafts alkylation or acylation. Recent advancements in catalytic methods have improved the yield and purity of this compound, making it more accessible for research and industrial applications.

Chemical Properties

3-Fluoro-5-(2,3,5-Trichlorophenyl)Pyridine exhibits several notable chemical properties that make it valuable in various applications. Its electron-deficient pyridine ring enhances its reactivity towards nucleophiles and electrophiles, making it a versatile building block in organic synthesis. Additionally, the presence of multiple chlorine atoms in the trichlorophenyl group imparts high thermal stability and resistance to oxidative degradation. Recent studies have also highlighted its ability to act as a ligand in metal complexes, opening new avenues for catalysis and coordination chemistry.

Applications in Materials Science

In materials science, 3-Fluoro-5-(2,3,5-Trichlorophenyl)Pyridine has been explored as a precursor for advanced materials such as coordination polymers and metal-organic frameworks (MOFs). Its ability to coordinate with metal ions like zinc(II), copper(II), and iron(III) has led to the development of porous materials with potential applications in gas storage and separation. Furthermore, its electronic properties make it a candidate for use in organic electronics, such as field-effect transistors (FETs) and light-emitting diodes (LEDs). Recent research has demonstrated its suitability as an electron transport layer in OLEDs due to its high charge carrier mobility.

Pharmacological Applications

The pharmacological potential of 3-Fluoro-5-(2,3,5-Trichlorophenyl)Pyridine lies in its ability to modulate cellular signaling pathways. Studies have shown that this compound can inhibit certain kinases involved in cancer progression, making it a promising lead compound for anti-cancer drug development. Additionally, its trichlorophenyl group confers lipophilicity, enhancing its bioavailability when administered systemically. Recent preclinical trials have highlighted its efficacy in reducing tumor growth in animal models without significant toxicity to healthy cells.

Environmental Impact and Safety Considerations

While 3-Fluoro-5-(2,3,5-Trichlorophenyl)Pyridine holds great promise for various applications, its environmental impact must be carefully evaluated. The presence of multiple chlorine atoms raises concerns about bioaccumulation and persistence in the environment. However, recent studies suggest that under aerobic conditions, this compound undergoes rapid degradation via microbial action or photolysis. To mitigate any potential risks, researchers are exploring green synthesis methods that minimize waste generation and energy consumption during production.

Future Prospects

The future of 3-Fluoro-5-(2,3,5-Trichlorophenyl)Pyridine looks promising as researchers continue to uncover new applications across diverse fields. Its unique combination of electronic properties and structural versatility makes it an ideal candidate for next-generation materials and therapeutics. Ongoing efforts are focused on optimizing its synthesis pathways for large-scale production while ensuring sustainability throughout the manufacturing process.

In conclusion, CAS No. 1361566-32-6, commonly referred to as 3-fluoro-pyridin, stands out as a versatile chemical entity with wide-ranging applications across multiple disciplines. By leveraging cutting-edge research techniques and adhering to environmentally responsible practices, CAS No. 1361566 - Trifluoromethylphenylpyridine will undoubtedly continue to play a pivotal role in advancing scientific innovation.

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